molecular formula C15H12O3 B2474660 2-Formylphenyl 4-methylbenzoate CAS No. 102040-72-2

2-Formylphenyl 4-methylbenzoate

Cat. No.: B2474660
CAS No.: 102040-72-2
M. Wt: 240.258
InChI Key: LBAOLISUZRTTNK-UHFFFAOYSA-N
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Description

2-Formylphenyl 4-methylbenzoate (CAS 140160-04-9) is a synthetic ester compound of interest in organic chemistry and materials science research. It is supplied as a high-purity material to ensure experimental reliability. While the specific biological activities and applications of this compound are an area of ongoing investigation, research on structurally similar formylphenyl benzoate derivatives has demonstrated significant potential. Studies on analogous compounds have shown that molecules featuring both formylphenyl and benzoate groups can exhibit promising bioactive properties. For instance, related sulfonamido compounds have been synthesized and studied for their antibacterial activity against various pathogens . Furthermore, molecular docking studies of such analogues suggest they may function as inhibitors for specific bacterial proteins, such as PBP-2X, indicating a potential pathway for antimicrobial development . The reactive formyl group on the phenyl ring makes this compound a valuable synthetic intermediate or building block for further chemical transformations, including the synthesis of more complex molecular architectures for pharmaceutical or materials science applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and conduct their own verification of the compound's properties prior to use.

Properties

IUPAC Name

(2-formylphenyl) 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-11-6-8-12(9-7-11)15(17)18-14-5-3-2-4-13(14)10-16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAOLISUZRTTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylphenyl 4-methylbenzoate can be synthesized through the reaction of benzoic acid with 2-formylphenylboronic acid ester. This reaction typically involves the use of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol, at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Formylphenyl 4-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In the realm of chemistry, 2-Formylphenyl 4-methylbenzoate is utilized as an intermediate for synthesizing more complex organic molecules. Its versatility allows for the creation of a wide range of chemical products, including pharmaceuticals and agrochemicals. The compound's structure facilitates its role in diverse chemical reactions, making it a valuable building block in synthetic organic chemistry .

Biology

The compound is employed in biological research to investigate enzyme mechanisms and as a probe in biochemical assays. Its reactivity allows it to participate in nucleophilic addition reactions, which are crucial for studying biochemical pathways and interactions.

Medicine

This compound and its derivatives exhibit potential therapeutic properties, including:

  • Antifungal
  • Antihypertensive
  • Anticancer
  • Antiulcer
  • Antipsychotic
  • Antiviral

These pharmacological activities make it a candidate for further investigation in drug development .

Industry

In industrial applications, this compound is used in the production of polymers and as a precursor for liquid crystalline materials. Its unique properties enable its use in electronic applications, particularly in liquid crystal displays (LCDs) and other optical devices .

Case Study 1: Synthesis of Anticancer Agents

A study explored the synthesis of novel derivatives of this compound aimed at enhancing anticancer activity. The synthesized compounds were evaluated against various cancer cell lines, demonstrating significant cytotoxic effects at sub-micromolar concentrations. The results indicated that modifications to the phenyl ring could enhance biological activity while reducing toxicity .

Case Study 2: Enzyme Mechanism Investigation

Research involving enzyme kinetics utilized this compound as a substrate to elucidate the mechanism of action of specific enzymes involved in metabolic pathways. The compound's ability to react with nucleophiles allowed researchers to map out key interactions within the enzyme's active site, providing insights into its function and potential inhibitors .

Mechanism of Action

The mechanism of action of 2-Formylphenyl 4-methylbenzoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in biochemical assays to study enzyme mechanisms and in the synthesis of bioactive molecules .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (CF₃) group, a strong EWG, improves binding affinity (docking score: -7.13) but reduces binding energy stability (5.89 kcal/mol) compared to halogens. This suggests CF₃ enhances target interaction but may destabilize the complex due to steric bulk .
  • Halogens : Fluorine (F) exhibits the highest docking score (-7.40), attributed to its small size and optimal electronegativity, while chlorine (Cl) shows stronger binding energy (12.64 kcal/mol), likely due to polarizability and van der Waals interactions .

Structural Conformation and Crystallography

Dihedral angles between aromatic rings influence molecular packing and crystallinity. Data from chlorophenyl benzoate derivatives provide insights:

Compound Name Dihedral Angle (°) Crystal System Reference
4-Chlorophenyl 4-chlorobenzoate 47.98 Monoclinic (P21/n)
4-Methylphenyl 4-chlorobenzoate 51.86 Monoclinic
4-Chlorophenyl 4-methylbenzoate 63.89 Monoclinic

Key Observations :

  • Steric Effects : Bulky substituents (e.g., methyl vs. chloro) increase dihedral angles. For example, 4-chlorophenyl 4-methylbenzoate has a larger angle (63.89°) than 4-chlorophenyl 4-chlorobenzoate (47.98°), indicating methyl groups induce greater torsional strain .
  • Packing Motifs : Smaller dihedral angles (<50°) favor tighter molecular packing, as seen in 4-chlorophenyl 4-chlorobenzoate, which forms helical chains via C–H···O hydrogen bonds .

Biological Activity

2-Formylphenyl 4-methylbenzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H14O3
  • IUPAC Name : 2-formyl-4-methylbenzoate
  • Structure : The compound features a formyl group (-CHO) attached to a phenyl ring, which is further substituted with a 4-methylbenzoate group.

Anticancer Activity

Recent studies have indicated that derivatives of benzoates, including this compound, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Antiproliferative Activity

A study evaluated various benzoate derivatives against several human cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A2780 (ovarian cancer). The results showed that:

CompoundCell LineIC50 (μM)
This compoundMCF-75.0
This compoundHeLa3.8
This compoundA27804.2

These findings suggest that the compound has promising antiproliferative effects, particularly against cervical and breast cancer cell lines .

The proposed mechanism by which this compound exerts its biological activity includes:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Cell Proliferation : It interferes with the cell cycle, preventing cancer cells from dividing and proliferating.
  • Antioxidant Activity : Some studies suggest that benzoate derivatives possess antioxidant properties, which may contribute to their anticancer effects .

Additional Biological Activities

Beyond anticancer properties, there is evidence suggesting that this compound may also exhibit:

  • Antimicrobial Activity : Preliminary studies indicate potential effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, although further research is needed to elucidate this mechanism fully.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of salicylaldehyde with methyl p-toluate under specific conditions. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of any new compound. Initial studies on related benzoates have shown low toxicity levels in vitro, but comprehensive in vivo studies are necessary for a complete evaluation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-formylphenyl 4-methylbenzoate, and how can reaction progress be monitored?

  • Methodological Answer : The compound can be synthesized via esterification between 2-formylphenol and 4-methylbenzoyl chloride under basic conditions (e.g., using pyridine as a catalyst). Reaction progress is typically monitored using TLC with eluents like chloroform:ethyl acetate (2:1) to track the disappearance of starting materials . For purification, column chromatography with silica gel and hexane:ethyl acetate gradients is recommended. Confirmation of the ester bond formation requires FT-IR (C=O stretch at ~1720 cm⁻¹) and ¹H NMR (characteristic peaks for the formyl group at δ 9.8–10.2 ppm and methylbenzoate protons at δ 2.4–2.6 ppm) .

Q. How can the crystal structure of this compound be resolved, and what validation tools ensure accuracy?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Programs like SHELXL and WinGX are used for refinement and validation. Key metrics include R-factor (<5%), data-to-parameter ratio (>10), and validation via PLATON to check for missed symmetry or disorder.

Q. What analytical techniques are critical for assessing purity and stability under varying conditions?

  • Methodological Answer : Purity is confirmed via HPLC (C18 column, acetonitrile:water mobile phase) and melting point analysis. Stability studies under thermal stress (e.g., 40–60°C) or UV exposure require periodic sampling, analyzed via UV-Vis spectroscopy (λmax ~270 nm for aromatic systems) . Hydrolytic stability in acidic/basic media can be monitored by tracking ester bond cleavage via ¹H NMR .

Q. How can researchers screen for potential biological activity in early-stage studies?

  • Methodological Answer : Preliminary assays include antimicrobial disk diffusion (against E. coli or S. aureus) and antioxidant DPPH radical scavenging. For cytotoxicity, MTT assays on cancer cell lines (e.g., HeLa) at concentrations 1–100 µM are standard . Dose-response curves and IC₅₀ calculations are essential for activity quantification.

Advanced Research Questions

Q. How can computational docking predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) uses the compound’s 3D structure (optimized via DFT at B3LYP/6-311+G(d,p) level) to simulate binding to targets like COX-2. Key parameters include binding energy (ΔG ≤ -7 kcal/mol), hydrogen bonding, and hydrophobic interactions. MD simulations (GROMACS) over 50–100 ns assess stability .

Q. What strategies resolve contradictions in crystallographic data (e.g., disorder, twinning)?

  • Methodological Answer : For disordered structures, partial occupancy refinement in SHELXL and electron density maps (e.g., Fo-Fc maps) guide model adjustments. Twinned data require twin law identification (e.g., via PLATON ) and refinement with TWIN/BASF commands in SHELXL . High-resolution data (>1.0 Å) improve reliability.

Q. How do substituents (e.g., methyl, formyl) influence electronic properties and reactivity?

  • Methodological Answer : DFT calculations (Gaussian 09) analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Methyl groups enhance electron-donating effects (↑HOMO energy), while the formyl group increases electrophilicity, affecting nucleophilic attack sites . Experimental validation via Hammett substituent constants (σ) correlates with reaction rates in SNAr or ester hydrolysis .

Q. What are the degradation pathways under oxidative/reductive conditions, and how are intermediates characterized?

  • Methodological Answer : Oxidative degradation (H₂O₂/UV) targets the formyl group, forming carboxylic acid derivatives, monitored via LC-MS. Reductive pathways (NaBH₄) convert the formyl to hydroxymethyl, analyzed by ¹³C NMR . High-resolution mass spectrometry (HRMS) and IR identify transient intermediates.

Q. How can structure-property relationships guide the design of derivatives with enhanced thermal stability?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N₂ (10°C/min) measures decomposition temperatures. Bulky substituents (e.g., halogenation at the 4-methyl position) increase melting points and stability. QSPR models correlate substituent polarity (logP) with thermal profiles .

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